H⁺/K⁺-ATPase Enzyme Inhibition: Disuprazole Is ~42-Fold Less Potent Than Omeprazole on Isolated Hog Gastric Vesicles
Disuprazole exhibits a remarkably higher IC50 value against isolated hog gastric H⁺/K⁺-ATPase compared to the prototypical PPI omeprazole. BindingDB reports Disuprazole with an IC50 of 20,000 nM (20 μM) [1]. By contrast, omeprazole under a comparable hog gastric vesicle assay system (pyruvate kinase–lactate dehydrogenase linked, pH 6.11 extravesicular) shows an IC50 of 470 nM (0.47 μM) [2]. The approximately 42-fold potency difference reflects fundamentally different acid-activation kinetics dictated by the unique pyridine 4-ethylthio and unsubstituted benzimidazole motif.
| Evidence Dimension | H⁺/K⁺-ATPase enzyme inhibition potency (IC50) |
|---|---|
| Target Compound Data | IC50 = 20,000 nM (20 μM) |
| Comparator Or Baseline | Omeprazole: IC50 = 470 nM (0.47 μM) |
| Quantified Difference | Disuprazole is ~42.5-fold less potent (higher IC50) than omeprazole |
| Conditions | Isolated hog gastric H⁺/K⁺-ATPase vesicles; Disuprazole data from BindingDB (assay measuring inhibition of isolated hog H⁺/K⁺ ATPase); Omeprazole data from Morii et al. 1990 (pyruvate kinase–lactate dehydrogenase-linked ATP hydrolysis assay, pH 6.11 extravesicular, 25°C) |
Why This Matters
A 42-fold potency gap means disuprazole cannot serve as a functional substitute for omeprazole in any assay requiring equivalent H⁺/K⁺-ATPase engagement; researchers must adjust concentrations accordingly or risk under-dosing in comparative pharmacological studies.
- [1] BindingDB BDBM50009041. Disuprazole (CHEMBL264214): IC50 = 2.00E+4 nM. Assay Description: Activity was evaluated by measuring the inhibition of isolated hog H⁺/K⁺ ATPase. University of California San Diego. View Source
- [2] Morii M, Takata H, Fujisaki H, Takeguchi N. The potency of substituted benzimidazoles such as E3810, omeprazole, Ro 18-5364 to inhibit gastric H⁺, K⁺-ATPase is correlated with the rate of acid-activation of the inhibitor. Biochemical Pharmacology, 1990; 39(4): 661-667. DOI: 10.1016/0006-2952(90)90143-9. View Source
